chemical structure and properties of 3-Ethylpiperidin-2-one
chemical structure and properties of 3-Ethylpiperidin-2-one
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-Ethylpiperidin-2-one
Abstract
The piperidin-2-one (δ-valerolactam) scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds and natural products.[1][2] Its structural rigidity and capacity for hydrogen bonding make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive analysis of 3-Ethylpiperidin-2-one, a specific derivative for which detailed public data is sparse. By leveraging data from analogous structures and established chemical principles, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. We will explore its molecular identity, predict its physicochemical and spectroscopic properties, detail a robust synthetic protocol with mechanistic insights, and discuss its potential reactivity and pharmacological significance.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
3-Ethylpiperidin-2-one is a six-membered lactam featuring an ethyl substituent at the C3 position, adjacent to the carbonyl group. The presence of a chiral center at C3 means the compound can exist as two enantiomers, (R)-3-Ethylpiperidin-2-one and (S)-3-Ethylpiperidin-2-one, or as a racemic mixture.
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IUPAC Name: 3-ethylpiperidin-2-one
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Molecular Formula: C₇H₁₃NO
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Molecular Weight: 127.18 g/mol
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CAS Number: 102553-73-3
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Synonyms: 3-Ethyl-δ-valerolactam
Physicochemical Data
Quantitative experimental data for 3-Ethylpiperidin-2-one is not widely published. The following table summarizes its computed properties and provides experimental data for closely related analogs for comparative purposes.
| Property | 3-Ethylpiperidin-2-one (Predicted/Calculated) | 3-Methylpiperidin-2-one (Analog) | 2-Piperidinone (Parent) |
| Molecular Weight ( g/mol ) | 127.18 | 113.16[3] | 99.13 |
| Melting Point (°C) | Data not available | Data not available | 39-41 |
| Boiling Point (°C) | Data not available | Data not available | 256 |
| Density (g/mL) | Data not available | Data not available | 1.066 |
| XLogP3-AA | 0.9 (Predicted) | 0.5[3] | -0.5 |
| Hydrogen Bond Donor Count | 1 | 1[3] | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
Spectroscopic and Analytical Characterization
Confirmation of the synthesis and purity of 3-Ethylpiperidin-2-one would rely on a combination of standard spectroscopic techniques. The following are the expected characteristic signals for successful identification.
| Technique | Expected Features |
| IR Spectroscopy (ATR) | ~3200 cm⁻¹ (N-H stretch, broad), ~2960-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=O stretch, amide I band, strong) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.0-7.0 (br s, 1H, N-H), δ ~3.2-3.4 (m, 2H, -CH₂-N-), δ ~2.3-2.5 (m, 1H, -CH(Et)-C=O), δ ~1.8-2.0 (m, 4H, ring -CH₂-), δ ~1.5-1.7 (q, 2H, -CH₂-CH₃), δ ~0.9 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~175 (C=O), δ ~45-50 (-CH(Et)-), δ ~42 (-CH₂-N-), δ ~20-30 (ring -CH₂- carbons), δ ~25 (-CH₂-CH₃), δ ~12 (-CH₂-CH₃) |
| Mass Spectrometry (ESI+) | m/z = 128.10 [M+H]⁺, 150.08 [M+Na]⁺ |
Synthesis and Mechanistic Considerations
The synthesis of 3-substituted piperidin-2-ones can be efficiently achieved through the α-alkylation of a suitable precursor.[1] This approach offers high yields and good control over the introduction of the desired substituent.
Retrosynthetic Analysis and Workflow
The most logical synthetic route involves the deprotonation of the α-carbon of an N-protected piperidin-2-one, followed by electrophilic attack by an ethylating agent. The protecting group is then removed to yield the final product.
Caption: Retrosynthetic analysis and workflow for 3-Ethylpiperidin-2-one.
Proposed Synthetic Protocol: Alkylation of N-Boc-piperidin-2-one
This protocol employs a tert-butyloxycarbonyl (Boc) group for nitrogen protection, which is stable under basic alkylation conditions and can be readily removed under acidic conditions.
Expertise & Rationale:
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N-Protection: The amide N-H is acidic and would be deprotonated by a strong base. Protecting the nitrogen with a Boc group ensures that deprotonation occurs exclusively at the α-carbon.
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Base Selection: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring clean enolate formation.
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Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control of the deprotonation.
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Electrophile: Ethyl iodide is a reactive electrophile suitable for this Sₙ2 reaction.
Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 eq). Cool the solution to -78 °C.
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LDA Formation: Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form LDA.
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Enolate Formation: In a separate flask, dissolve N-Boc-piperidin-2-one (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
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Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.
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Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification (Intermediate): Concentrate the organic layer under reduced pressure. Purify the crude product (N-Boc-3-ethylpiperidin-2-one) via flash column chromatography on silica gel.
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Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 4 hours.
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Final Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield 3-Ethylpiperidin-2-one.
Chemical Reactivity and Pharmacological Potential
The chemical reactivity of 3-Ethylpiperidin-2-one is dominated by the lactam functionality and is influenced by the C3 substituent. This scaffold is of significant interest to the pharmaceutical industry due to its prevalence in a wide range of biologically active molecules.[2]
Reactivity of the Lactam Core
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N-Functionalization: The secondary amine within the lactam can be alkylated or acylated under appropriate basic conditions to generate a library of N-substituted derivatives.
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Carbonyl Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-ethylpiperidine.[4] This transformation is crucial for converting the lactam scaffold into the flexible piperidine core, which is also a key pharmacophore.[5]
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Ring-Opening: Under strong acidic or basic conditions, the lactam can undergo hydrolysis to form 5-amino-3-ethylheptanoic acid.
Pharmacological Significance
The piperidine ring is a cornerstone in drug design, found in therapeutics for CNS disorders, cancer, and infectious diseases.[5][6] The δ-lactam moiety itself is present in numerous compounds with diverse biological activities, including antitumor and antidepressant agents.[1] The introduction of a small alkyl group, such as ethyl, at the C3 position can significantly influence a molecule's pharmacological profile by:
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Modulating Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.
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Introducing Steric Effects: Influencing the binding affinity and selectivity for a biological target.
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Creating a Chiral Center: Allowing for stereospecific interactions with chiral biological receptors, potentially leading to improved efficacy and reduced off-target effects.
Caption: Logical relationships between the core structure, its synthetic potential, and target applications.
Conclusion
While direct experimental data on 3-Ethylpiperidin-2-one is limited, its chemical properties and behavior can be reliably predicted based on established principles of organic chemistry and data from analogous compounds. Its synthesis is accessible through standard alkylation methodologies, and its structure contains key features—a modifiable lactam ring and a chiral center—that make it a highly attractive building block for medicinal chemistry. Researchers in drug discovery can utilize 3-Ethylpiperidin-2-one as a versatile starting point for developing novel therapeutics targeting a wide range of diseases.
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